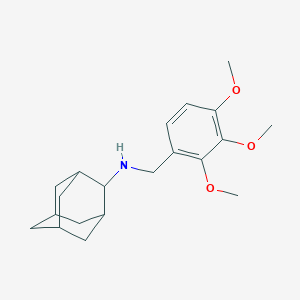
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine, also known as ATRA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ATRA is a derivative of the adamantylamine family and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine is not fully understood. However, it has been found to interact with various cellular targets, including ion channels, receptors, and enzymes. N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation.
Biochemical and physiological effects:
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has also been found to induce apoptosis in cancer cells, thereby inhibiting their growth. In addition, N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has been found to modulate the immune system by promoting the differentiation of T-cells and B-cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine is also soluble in various solvents, which makes it easy to use in different experimental setups. However, N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has some limitations, including its low bioavailability and potential toxicity at high concentrations. These limitations need to be taken into account when designing experiments using N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine.
Zukünftige Richtungen
There are several future directions for research on N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine. One potential area of research is the development of more potent and selective N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine analogs. Another area of research is the elucidation of the mechanism of action of N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine, which could lead to the development of new therapeutic targets. Additionally, the potential use of N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine in combination with other drugs for the treatment of various diseases needs to be explored further.
Conclusion:
In conclusion, N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine is a promising chemical compound that has potential therapeutic applications. Its diverse range of effects makes it a valuable tool for research in various fields. The synthesis of N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine is a complex process that requires expertise in organic chemistry. The advantages and limitations of N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine need to be taken into account when designing experiments. There are several future directions for research on N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine, which could lead to the development of new therapeutic targets and more effective treatments for various diseases.
Synthesemethoden
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine can be synthesized through a multi-step process, which involves the reaction of 2,3,4-trimethoxybenzyl chloride with 2-adamantanamine in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product, N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine. The synthesis of N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has also been found to modulate the immune system and improve cognitive function. Due to its diverse range of effects, N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine has been studied in various fields of research, including neuroscience, immunology, oncology, and virology.
Eigenschaften
Produktname |
N-(2-adamantyl)-N-(2,3,4-trimethoxybenzyl)amine |
|---|---|
Molekularformel |
C20H29NO3 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
N-[(2,3,4-trimethoxyphenyl)methyl]adamantan-2-amine |
InChI |
InChI=1S/C20H29NO3/c1-22-17-5-4-14(19(23-2)20(17)24-3)11-21-18-15-7-12-6-13(9-15)10-16(18)8-12/h4-5,12-13,15-16,18,21H,6-11H2,1-3H3 |
InChI-Schlüssel |
XQBIHUBWXIBBRW-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)CNC2C3CC4CC(C3)CC2C4)OC)OC |
Kanonische SMILES |
COC1=C(C(=C(C=C1)CNC2C3CC4CC(C3)CC2C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Ethylbenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261410.png)
![2-[(2-Chloro-6-fluorobenzyl)amino]-2-methylpropan-1-ol](/img/structure/B261412.png)


![2-[1-(4-Methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261418.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B261420.png)
![2-[1-(2-Chloro-6-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261422.png)
![2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B261426.png)
![2-[1-(Furan-3-ylmethyl)-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261428.png)
![2-[1-(3,4-Difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B261430.png)
![2-[1-[(2-Chlorophenyl)methyl]-3-oxopiperazin-1-ium-2-yl]acetate](/img/structure/B261432.png)
![2-[1-(Cyclohexylmethyl)piperazin-2-yl]ethanol](/img/structure/B261435.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B261440.png)